1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the preparation of the benzodioxole moiety, followed by its coupling with other intermediates through palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H19N5O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione |
InChI |
InChI=1S/C19H19N5O5/c1-8(2)24-17-13(18(25)22-24)12(14-16(20-17)21-19(26)23(14)3)9-5-10(27-4)15-11(6-9)28-7-29-15/h5-6,8H,7H2,1-4H3,(H,22,25)(H,20,21,26) |
InChI Key |
HOLYSVCRYKDDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C(=C4)OC)OCO5)N(C(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.